2-Propanesulfonic acid sodium salt

Descripción general

Descripción

2-Propanesulfonic acid sodium salt is a chemical compound with the molecular formula C3H7NaO3S. It is commonly used in various industrial and scientific applications due to its unique properties, such as high solubility in water and stability under different conditions .

Métodos De Preparación

2-Propanesulfonic acid sodium salt can be synthesized through several methods. One common method involves the reaction of 2-propanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, resulting in the formation of the sodium salt. Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Propanesulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfonate compounds.

Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Biotechnology

Buffering Agent in Biological Assays

- Function : It is primarily used as a buffering agent in biological assays, crucial for maintaining pH stability which is essential for enzyme activity and cell culture.

- Case Study : In a study involving enzyme assays, the use of 2-propanesulfonic acid sodium salt helped maintain optimal pH levels, resulting in enhanced enzyme activity and improved reproducibility of results.

Pharmaceutical Development

Stabilizer in Drug Formulations

- Function : This compound enhances the solubility and bioavailability of active pharmaceutical ingredients.

- Data Table :

| Application Area | Compound Type | Effect |

|---|---|---|

| Oral Formulations | Sodium Salt | Increased solubility of poorly soluble drugs |

| Injectable Solutions | Sodium Salt | Improved stability and reduced degradation |

- Case Study : A formulation study demonstrated that incorporating this compound into a poorly soluble drug increased its bioavailability by up to 30% compared to formulations without it.

Analytical Chemistry

Reagent in Chromatography

- Function : It is utilized as a reagent in ion chromatography, facilitating the separation and analysis of complex mixtures.

- Data Table :

| Chromatographic Technique | Role of this compound | Benefits |

|---|---|---|

| Ion Chromatography | Ion-pairing reagent | Enhanced resolution of analytes |

| High-Performance Liquid Chromatography (HPLC) | Mobile phase additive | Improved peak shape and retention time |

- Case Study : In ion chromatography applications, the addition of this compound resulted in better separation efficiency for ionic compounds, leading to clearer chromatograms.

Cosmetic Industry

Surfactant and Emulsifier

- Function : It is employed as a surfactant and emulsifier in personal care products, improving texture and stability.

- Data Table :

| Product Type | Role of this compound | Effect |

|---|---|---|

| Creams and Lotions | Emulsifier | Enhanced stability and texture |

| Shampoos | Surfactant | Improved foaming properties |

- Case Study : A formulation study on hair conditioners showed that incorporating this compound improved the product's stability under varying temperature conditions.

Environmental Applications

Wastewater Treatment

- Function : It aids in the treatment of wastewater by removing contaminants through effective ion-exchange capabilities.

- Data Table :

| Treatment Method | Role of this compound | Outcome |

|---|---|---|

| Ion Exchange Systems | Contaminant removal | Reduced levels of heavy metals |

| Bioremediation | Enhancer for microbial activity | Increased degradation rates of pollutants |

- Case Study : In a pilot study for wastewater treatment, the use of this compound significantly reduced heavy metal concentrations, demonstrating its effectiveness as an ion-exchange agent.

Mecanismo De Acción

The mechanism of action of 2-propanesulfonic acid, sodium salt involves its ability to dissociate in aqueous solutions, releasing sodium ions and sulfonate ions. These ions can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The sulfonate group imparts hydrophilicity and anionic character, making it useful in applications requiring water solubility and ionic interactions .

Comparación Con Compuestos Similares

2-Propanesulfonic acid sodium salt can be compared with other similar compounds such as:

Sodium methanesulfonate: Similar in structure but with a different alkyl group.

Sodium ethanesulfonate: Another sulfonate salt with a different alkyl chain length.

Actividad Biológica

2-Propanesulfonic acid sodium salt, commonly known as Sodium 2-propanesulfonate, is a compound with significant biological activity and diverse applications in biochemical research, medicine, and industry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₃H₇NaO₃S

- Molecular Weight : 136.15 g/mol

- Solubility : Highly soluble in water, which facilitates its use in various biological experiments.

This compound functions primarily as a buffering agent in biological systems. Its role in stabilizing pH levels is crucial for maintaining enzyme activity and cellular processes. The compound acts through several biochemical pathways:

- Polymerization : It participates in polymerization reactions, forming larger molecules from smaller monomers. This property enhances the functional characteristics of synthetic fibers and other materials.

- Enzyme Interaction : The compound can bind to enzymes and proteins, influencing their activity. This interaction is essential for studies involving enzyme kinetics and metabolic pathways.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.

- Stability of Solutions : The compound forms stable aqueous solutions, which are beneficial for studying interactions between biomolecules.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

- Absorption and Distribution : It is readily absorbed and distributed within biological systems, aided by specific transporters that facilitate its movement across cell membranes.

- Dosage Effects : Studies show that lower doses have minimal adverse effects, while higher concentrations can lead to toxicity. This dosage-dependent response is critical for its application in animal models.

Research Applications

This compound has a wide range of applications across different fields:

- Biochemistry : Used as a buffer in various biochemical assays.

- Pharmaceuticals : Serves as an electrolyte in drug formulations and medical devices.

- Industrial Uses : Employed in the production of detergents and surfactants due to its surfactant properties .

Study on Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound when used in conjunction with other compounds. Results demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a biopreservative in food safety applications. The minimum inhibitory concentration (MIC) was established at varying levels depending on the bacterial strain tested, indicating its effectiveness as an antimicrobial agent .

Metabolic Profiling Research

In plasma metabolomics studies, this compound was utilized to analyze metabolic profiles. The compound's interaction with enzymes influenced metabolic flux and metabolite levels, providing insights into its role in metabolic pathways .

Comparison with Similar Compounds

| Compound | Structure Type | Key Properties |

|---|---|---|

| Sodium Methanesulfonate | Sulfonate | Similar buffering capacity |

| Sodium Ethan sulfonate | Sulfonate | Different alkyl chain length |

| Sodium Butanesulfonate | Sulfonate | Longer-chain sulfonate with distinct properties |

The unique structure of this compound balances hydrophilicity and reactivity, making it suitable for diverse applications compared to other sulfonates.

Propiedades

IUPAC Name |

sodium;propane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAHWAGHDQJOLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

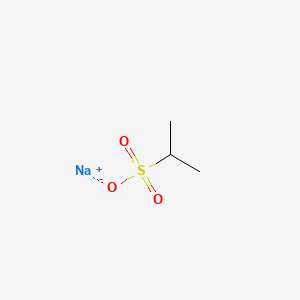

CC(C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063836 | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-58-6 | |

| Record name | Sodium propane-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPANE-2-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4V43VN34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.